molecular formula C13H14FNO3S B2879653 2-fluoro-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide CAS No. 1178468-88-6

2-fluoro-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide

Cat. No.: B2879653
CAS No.: 1178468-88-6
M. Wt: 283.32
InChI Key: WUWSLZHMZLTBEH-UHFFFAOYSA-N
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Description

2-fluoro-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a fluoro group and a furan ring

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Future Directions

The future research directions for this compound could involve exploring its potential biological activity, given the known bioactive properties of benzenesulfonamides . Additionally, the synthesis and properties of furan-containing compounds is an active area of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide typically involves multiple steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluoro group: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Sulfonamide formation: The sulfonamide group is introduced by reacting the appropriate amine with a sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide can undergo various chemical reactions:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Furanones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The fluoro group can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-N-(1-(furan-2-yl)ethyl)benzenesulfonamide: Similar structure but with an ethyl group instead of a propan-2-yl group.

    2-chloro-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide: Similar structure but with a chloro group instead of a fluoro group.

Uniqueness

2-fluoro-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-fluoro-N-[1-(furan-2-yl)propan-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO3S/c1-10(9-11-5-4-8-18-11)15-19(16,17)13-7-3-2-6-12(13)14/h2-8,10,15H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWSLZHMZLTBEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NS(=O)(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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